

5-Ethyl-2-vinylpyridine chemical structure and properties

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Compound of Interest

Compound Name: 5-Ethyl-2-vinylpyridine

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An In-depth Technical Guide to 5-Ethyl-2-vinylpyridine

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **5-Ethyl-2-vinylpyridine**. It is intended for researchers, scientists, and professionals involved in organic synthesis and drug development.

Chemical Structure and Identity

5-Ethyl-2-vinylpyridine is a substituted pyridine derivative characterized by an ethyl group at the 5-position and a vinyl group at the 2-position of the pyridine ring.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	2-Ethenyl-5-ethylpyridine[1]
Synonyms	5-Ethyl-2-vinyl pyridine, 2-Vinyl-5-ethylpyridine, 3-Ethyl-6-vinylpyridine[1][2]
CAS Number	5408-74-2[1][2]
Molecular Formula	C ₉ H ₁₁ N[1][2]
Molecular Weight	133.19 g/mol [1][2]
InChI Key	YQUDMNIUBTXLSX-UHFFFAOYSA-N
Canonical SMILES	<chem>CCC1=CN=C(C=C1)C=C</chem>

Physicochemical Properties

5-Ethyl-2-vinylpyridine is a yellow oil at room temperature.[2][3] Its key physical and chemical properties are summarized below.

Table 2: Physical and Chemical Properties

Property	Value	Source(s)
Appearance	Yellow Oil	[2][3]
Boiling Point	~235.7 °C (estimate)	[3]
Density	~1.005 g/cm ³ (estimate) 0.941 g/cm ³	[3] [2]
Refractive Index	~1.569 (estimate)	[3]
pKa	5.15 ± 0.10 (Predicted)	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate	[3]
Storage	2-8°C	[3]

Synthesis and Reactivity

While detailed, publicly available protocols for the direct synthesis of **5-Ethyl-2-vinylpyridine** are scarce, the common strategy involves the vinylation of its precursor, 5-ethyl-2-methylpyridine. This reaction is analogous to the synthesis of 2-vinylpyridine, which is prepared by the condensation of 2-methylpyridine (α -picoline) with formaldehyde, followed by dehydration of the intermediate alcohol.^[4]

5-Ethyl-2-vinylpyridine is a key intermediate in the synthesis of the antidiabetic drug Pioglitazone.^{[4][5]} The vinyl group and the pyridine ring are reactive sites that allow for further chemical modifications.

Experimental Protocols

Synthesis of a Key Pioglitazone Intermediate

5-Ethyl-2-vinylpyridine is a precursor to 2-bromo-1-(5-ethyl-pyridin-2-yl)-ethanol, a crucial intermediate for Pioglitazone. The following protocol is adapted from patent literature.^[5]

Protocol: Synthesis of 2-bromo-1-(5-ethyl-pyridin-2-yl)-ethanol

- **Reaction Setup:** In a suitable reaction vessel, add 1.2 kg (9.02 mol) of 5-ethyl-2-vinylpyridine to a stirred mixture of 4.5 L of tert-butanol and 13.5 L of water at 25°C.^[5]
- **Addition of Brominating Agent:** To this mixture, add 1.926 kg (10.82 mol) of N-bromosuccinimide.^[5]
- **Reaction:** Stir the reaction mixture for 1.5 hours.^[5]
- **Work-up:** Upon completion, perform an appropriate aqueous work-up and extraction to isolate the product.
- **Isolation:** The final product, 2-bromo-1-(5-ethyl-pyridin-2-yl)-ethanol, is obtained after purification. The reported yield is approximately 93%.^[5]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

An established reverse-phase HPLC method can be used for the analysis of **5-Ethyl-2-vinylpyridine**.

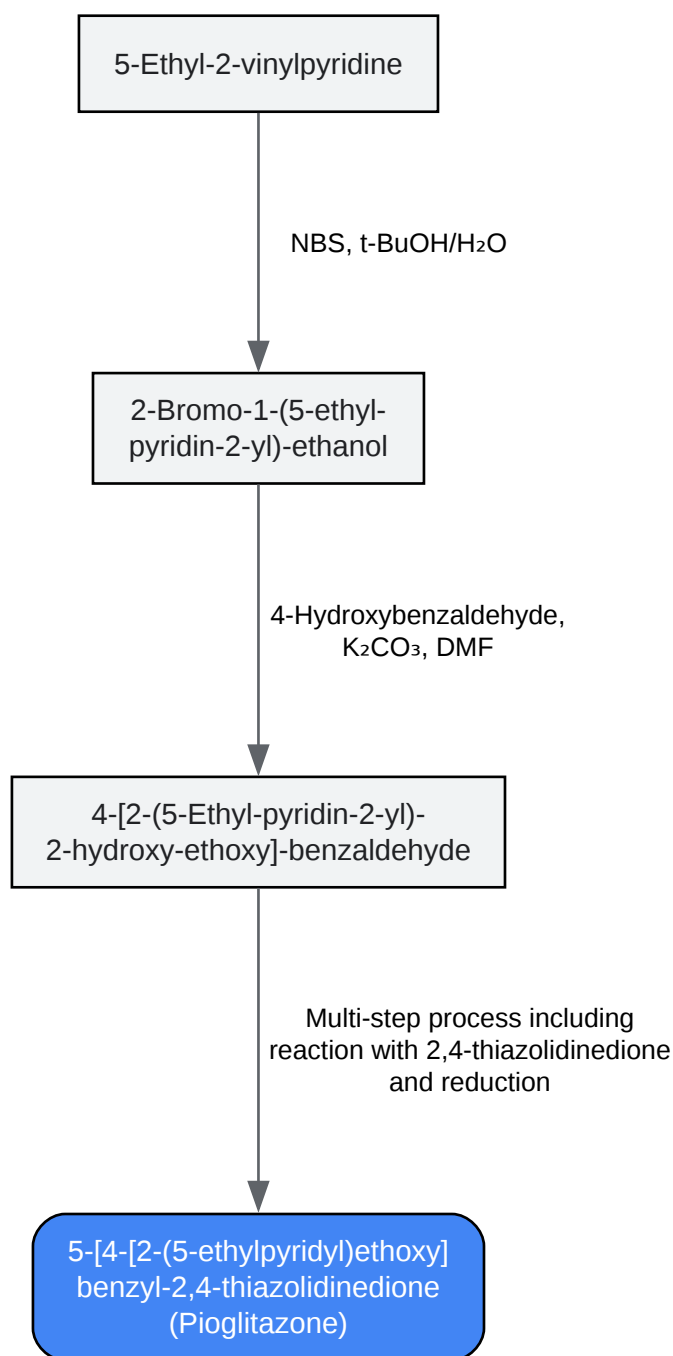
Protocol: HPLC Analysis

- Column: Newcrom R1[6]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[6]
- Detector: UV
- Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[6] This method is scalable and suitable for preparative separation and pharmacokinetic studies.[6]

Logical and Workflow Visualizations

Role in Drug Development

5-Ethyl-2-vinylpyridine is a critical starting material in the multi-step synthesis of Pioglitazone, an important therapeutic agent for type 2 diabetes.[4][5][7] The logical flow from this intermediate to the final active pharmaceutical ingredient (API) is outlined below.



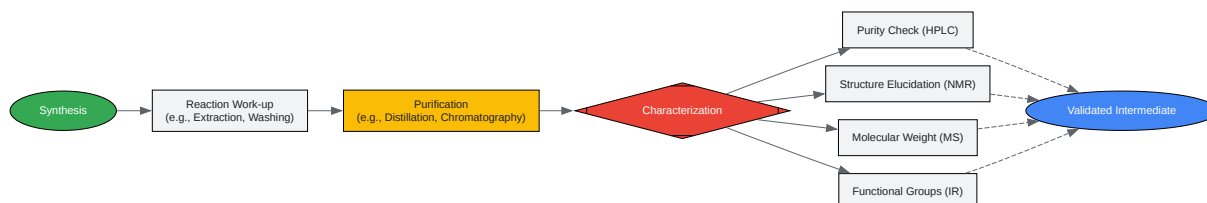
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Caption: Synthetic pathway from **5-Ethyl-2-vinylpyridine** to Pioglitazone.

General Experimental Workflow

The typical workflow for the synthesis and characterization of a chemical intermediate like **5-Ethyl-2-vinylpyridine** involves several key stages, from initial reaction to final analytical

validation.



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Caption: General workflow for chemical synthesis and characterization.

Spectroscopic Data

Publicly available spectral data (NMR, IR, MS) for **5-Ethyl-2-vinylpyridine** is limited. However, data for its direct precursor, 5-Ethyl-2-methylpyridine (CAS 104-90-5), is available and provides a useful reference for the core ethylpyridine structure.

Table 3: Spectroscopic Data for Precursor 5-Ethyl-2-methylpyridine

Technique	Data Highlights
^1H NMR	Spectra available in databases like SpectraBase. Characteristic peaks for ethyl ($-\text{CH}_2-$ and $-\text{CH}_3$), methyl ($-\text{CH}_3$), and pyridine ring protons are expected.
^{13}C NMR	Spectra available, showing distinct signals for the aliphatic carbons of the ethyl and methyl groups, and the aromatic carbons of the pyridine ring.
Mass Spec (GC-MS)	Major peaks observed at m/z 106.0 ($\text{M}-\text{CH}_3$) and 121.0 (M^+). ^[8]
IR Spectroscopy	Characteristic absorptions for C-H stretching (aromatic and aliphatic) and $\text{C}=\text{N}/\text{C}=\text{C}$ stretching of the pyridine ring.

Note: The above data is for the precursor, 5-ethyl-2-methylpyridine, not **5-ethyl-2-vinylpyridine**.

Safety and Handling

Based on data for related vinylpyridines, **5-Ethyl-2-vinylpyridine** should be handled with care in a well-ventilated area or a closed system. Personal protective equipment (gloves, safety glasses, lab coat) is essential to avoid contact with skin and eyes. It should be stored away from acids, strong bases, and sources of ignition. should be stored away from acids, strong bases, and sources of ignition.

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